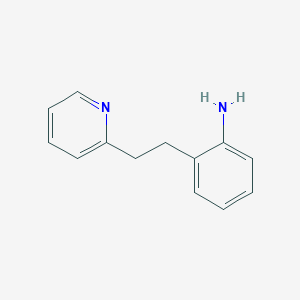

2-(2-Pyridin-2-ylethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAOXFXGTWSXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405860 | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50385-28-9 | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Pyridin-2-ylethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(2-Pyridin-2-ylethyl)aniline, a key intermediate in the development of various active pharmaceutical ingredients. This document details plausible synthetic routes, experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

This compound, with the CAS Number 50385-28-9, is a valuable building block in medicinal chemistry.[1] Its structure, featuring a flexible ethyl bridge connecting a pyridine (B92270) and an aniline (B41778) moiety, allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of novel therapeutic agents. This guide outlines two primary synthetic strategies for its preparation: a Sonogashira coupling followed by reduction, and a Heck coupling approach.

Synthetic Pathways

Two principal pathways have been identified for the synthesis of this compound. The selection of a specific route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Sonogashira Coupling and Subsequent Reduction

This two-step approach is a robust method for the synthesis of the target compound. It involves the palladium-catalyzed Sonogashira coupling of an ortho-haloaniline with 2-ethynylpyridine (B158538) to form an alkyne intermediate, which is subsequently reduced to the desired ethyl linkage.

Pathway 2: Heck Coupling

An alternative approach involves the direct palladium-catalyzed Heck coupling of 2-vinylpyridine (B74390) with an ortho-haloaniline. This method offers a more direct route to the final product, though optimization of reaction conditions is crucial to achieve high yields and selectivity.

Experimental Protocols

The following are representative experimental protocols for the key reactions in the synthesis of this compound. These protocols are based on established methodologies for similar transformations and may require optimization for specific substrates and scales.

Protocol 1: Sonogashira Coupling of 2-Iodoaniline (B362364) with 2-Ethynylpyridine

This protocol describes the synthesis of the intermediate, 2-(pyridin-2-ylethynyl)aniline.

Materials:

-

2-Iodoaniline

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous DMF, followed by triethylamine (2.0 eq).

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add 2-ethynylpyridine (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(pyridin-2-ylethynyl)aniline.

Protocol 2: Catalytic Hydrogenation of 2-(Pyridin-2-ylethynyl)aniline

This protocol outlines the reduction of the alkyne intermediate to the final product.

Materials:

-

2-(Pyridin-2-ylethynyl)aniline

-

10% Palladium on carbon (Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, dissolve 2-(pyridin-2-ylethynyl)aniline (1.0 eq) in methanol or ethanol.

-

Add 10% Pd/C (5-10% by weight).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully vent the reactor and filter the catalyst through a pad of celite.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes representative data for the synthesis of this compound and its intermediates. Yields are indicative and may vary based on reaction scale and optimization.

| Step | Reaction | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Sonogashira Coupling | 2-Iodoaniline, 2-Ethynylpyridine | 2-(Pyridin-2-ylethynyl)aniline | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 60-80 | 4-12 | 70-90 |

| 2 | Catalytic Hydrogenation | 2-(Pyridin-2-ylethynyl)aniline | This compound | 10% Pd/C, H₂ | Methanol | RT | 2-6 | >95 |

| Alt. | Heck Coupling | 2-Bromoaniline, 2-Vinylpyridine | This compound | Pd(OAc)₂, Ligand, Base | DMF/Toluene | 100-120 | 12-24 | 50-70 |

Synthesis of Starting Materials

2-Ethynylpyridine

2-Ethynylpyridine can be synthesized from 2-vinylpyridine via bromination followed by dehydrobromination.

2-Vinylpyridine

2-Vinylpyridine is commercially available or can be synthesized by the condensation of 2-methylpyridine (B31789) with formaldehyde, followed by dehydration of the resulting alcohol.[4][5][6]

Conclusion

The synthesis of this compound can be effectively achieved through a Sonogashira coupling followed by reduction, offering high yields and purity. The Heck coupling provides a more direct alternative. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate, facilitating the development of novel chemical entities. Further optimization of the described methods may be necessary to adapt them to specific laboratory conditions and scaling requirements.

References

- 1. This compound | 50385-28-9 [chemicalbook.com]

- 2. 2-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 6. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Pyridin-2-ylethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the organic compound 2-(2-Pyridin-2-ylethyl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates known information with predicted values derived from structurally similar compounds. Furthermore, it outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, offering a foundational resource for researchers. The guide also explores the potential biological activities of this compound by examining the well-documented pharmacology of related aminopyridine derivatives, providing a basis for future research and drug development endeavors.

Introduction

This compound is a heterocyclic compound featuring a pyridine (B92270) ring linked to an aniline (B41778) moiety via an ethyl bridge. Its structural components, an aminopyridine and a phenyl group, are prevalent in a wide array of biologically active molecules and functional materials. The aminopyridine scaffold, in particular, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including antibacterial, anti-inflammatory, and anticancer effects. A deeper understanding of the physicochemical properties of this compound is therefore crucial for its potential application in drug design, materials science, and synthetic chemistry.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that where experimental data is unavailable, predicted values are provided to guide initial experimental design.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 198.26 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white to light yellow solid | --INVALID-LINK--[2] |

| Melting Point | 104-105 °C (Predicted for a similar compound) | --INVALID-LINK--[3] |

| Boiling Point | 385.8±22.0 °C (Predicted for a similar compound) | --INVALID-LINK--[3] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source/Method |

| Solubility in Water | Low to Insoluble (Predicted) | Inferred from structure |

| Solubility in Organic Solvents | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane, Chloroform). | Based on related terpyridine derivatives[4] |

| Predicted logP | ~2.1 - 4.1 (Range for similar compounds) | --INVALID-LINK--, --INVALID-LINK--[5][6] |

| Predicted pKa | Anilinium ion: ~3.6-6.0; Pyridinium ion: ~5.2-12.3 (Range for derivatives) | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[5][7][8][9]

-

Procedure:

-

Finely grind a small sample of this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]

-

For accuracy, perform the determination in triplicate.

-

Boiling Point Determination

This protocol is for the determination of the boiling point of a liquid at atmospheric pressure.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or aluminum block), stand and clamp.[4][10]

-

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer and immerse it in the heating bath.

-

Heat the bath gradually.

-

Observe the capillary tube. A stream of bubbles will emerge from the open end as the liquid's vapor pressure increases.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4]

-

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), spatula.

-

Reagents: Distilled water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a range of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane).[11][12]

-

Procedure:

-

Place approximately 10-20 mg of this compound into a series of small test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Agitate the tubes vigorously for 1-2 minutes. A vortex mixer can be used for this purpose.

-

Visually inspect the tubes for the dissolution of the solid. Classify the solubility as soluble, partially soluble, or insoluble.

-

For aqueous solutions, the pH can be tested with litmus (B1172312) paper to indicate acidic or basic properties.[11]

-

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constants of the compound.

-

Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer, beaker.[13][14]

-

Reagents: Standardized solutions of 0.1 M HCl and 0.1 M NaOH, potassium chloride (for maintaining ionic strength), and a suitable solvent system if the compound is not water-soluble (e.g., water-methanol mixture).[13][14]

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a suitable solvent in a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Titrate the solution with the standardized acid or base, adding the titrant in small increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[13]

-

LogP Determination by Shake-Flask Method

This is the traditional method for determining the partition coefficient (logP) of a compound between n-octanol and water.

-

Apparatus: Separatory funnel or screw-cap vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[15][16]

-

Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), buffer solution of a specific pH if determining logD.

-

Procedure:

-

Dissolve a known amount of this compound in either the n-octanol or water phase.

-

Add an equal volume of the other phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of aminopyridine derivatives has been the subject of significant research in drug discovery.[17][18][19][20]

Aminopyridines are known to exhibit a wide range of pharmacological activities, including:

-

Antibacterial and Antifungal Activity: Many aminopyridine derivatives have shown potent activity against various strains of bacteria and fungi.[2]

-

Anticancer Activity: Some aminopyridine compounds have been investigated as inhibitors of protein kinases and other targets involved in cancer progression.[21]

-

Anti-inflammatory Effects: Derivatives of aminopyridine have been shown to possess anti-inflammatory properties.

-

Potassium Channel Blockade: 4-Aminopyridine (fampridine) is a known potassium channel blocker used in the treatment of multiple sclerosis. This mechanism of action is a possibility for other aminopyridine-containing molecules.

-

Activity against Neglected Tropical Diseases: Research has explored aminopyridine scaffolds for the development of drugs against diseases like leishmaniasis and trypanosomiasis.[20]

Given the presence of the aminopyridine moiety, it is plausible that this compound could interact with various biological targets. A potential, though speculative, mechanism of action could involve the modulation of ion channels or protein kinases.

Conclusion

This technical guide has synthesized the available and predicted physicochemical data for this compound, providing a valuable resource for researchers. The detailed experimental protocols offer a clear path for the empirical determination of its properties. While the specific biological activity of this compound remains to be fully elucidated, the extensive research on related aminopyridine derivatives suggests a promising potential for this molecule in various therapeutic areas. Further investigation into its biological targets and mechanisms of action is warranted to unlock its full potential in drug discovery and development.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. mdpi.com [mdpi.com]

- 3. 2-(Pyridin-2-ylethynyl)aniline | 13141-43-0 [m.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. 2-(2-methylpropoxy)-N-(1-pyridin-2-ylethyl)aniline | C17H22N2O | CID 60935458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 16. researchgate.net [researchgate.net]

- 17. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 18. researchgate.net [researchgate.net]

- 19. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Pyridin-2-ylethyl)aniline (CAS: 50385-28-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridin-2-ylethyl)aniline, with the CAS number 50385-28-9, is a heterocyclic organic compound featuring a pyridine (B92270) ring linked to an aniline (B41778) moiety through an ethyl bridge. This unique structural arrangement makes it a valuable intermediate in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of a variety of potentially bioactive molecules. Its designation as a drug intermediate suggests its role as a key building block in the development of more complex pharmaceutical compounds. This technical guide provides a summary of the currently available data on this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a combination of data from various chemical suppliers and computational predictions allows for a general overview of its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50385-28-9 | Multiple |

| Molecular Formula | C₁₃H₁₄N₂ | Multiple[1] |

| Molecular Weight | 198.26 g/mol | Multiple[1] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 329.3°C at 760 mmHg (Predicted) | [3] |

| Flash Point | 179.3°C (Predicted) | [3] |

| Density | 1.11 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.619 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Reactivity

-

Reduction of a corresponding nitro compound: A common route to anilines involves the reduction of a nitro group. A precursor such as 1-(2-nitro-phenyl)-2-pyridin-2-yl-ethanone could be synthesized and subsequently reduced to form the target compound.

-

Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to form the carbon-carbon bond between the ethyl bridge and one of the aromatic rings.

The reactivity of this compound is dictated by the functional groups present: the primary aromatic amine (aniline) and the pyridine ring. The aniline nitrogen is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, with the substitution pattern influenced by the existing substituents.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in surveyed databases. For researchers working with this compound, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the protons on the pyridine and aniline rings, as well as the two methylene (B1212753) groups of the ethyl bridge. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), while the ethyl protons would be found in the upfield region (typically 2.5-3.5 ppm).

-

¹³C NMR: Resonances for the 13 unique carbon atoms in the molecule. The aromatic carbons would appear in the range of 110-160 ppm, while the aliphatic carbons of the ethyl bridge would be significantly more upfield.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (198.26). Fragmentation patterns would likely involve cleavage of the ethyl bridge.

Applications in Drug Development

The primary cited application for this compound is as an intermediate in the synthesis of pharmaceuticals.[4][5] The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the pyridine nitrogen), along with two aromatic rings, provides a versatile scaffold for creating molecules with the potential to interact with biological targets.

Derivatives of similar aniline and pyridine structures have been investigated for a wide range of therapeutic areas, including but not limited to:

-

Oncology: As precursors to kinase inhibitors and other anti-cancer agents.

-

Inflammation: In the development of anti-inflammatory drugs.

-

Infectious Diseases: As a basis for novel antibacterial and antiviral compounds.

However, specific drugs or clinical candidates that are synthesized directly from this compound are not identified in the available literature.

Signaling Pathways and Experimental Workflows

A critical aspect of understanding a compound's potential in drug development is identifying the biological pathways it or its derivatives may modulate. At present, there is no publicly available research that directly links this compound to any specific signaling pathway or provides detailed experimental workflows for its biological evaluation.

Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible based on the current state of knowledge for this specific compound.

Conclusion

This compound (CAS 50385-28-9) is a chemical intermediate with clear potential in the field of medicinal chemistry. Its structure provides a foundation for the synthesis of more complex molecules with potential therapeutic applications. However, a comprehensive understanding of this compound is currently limited by the lack of publicly available experimental data, including detailed synthetic protocols, spectroscopic characterization, and biological activity studies. Further research is required to fully elucidate its properties and potential roles in drug discovery and development. Researchers working with this compound will need to rely on general chemical principles and their own experimental findings to fully characterize and utilize it in their work.

References

Spectroscopic Profile of 2-(2-Pyridin-2-ylethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(2-Pyridin-2-ylethyl)aniline. Due to the limited availability of directly published experimental spectra, this document combines confirmed Nuclear Magnetic Resonance (NMR) data with predicted Infrared (IR) and Mass Spectrometry (MS) characteristics derived from the molecular structure. Detailed experimental protocols for these spectroscopic techniques are also provided to aid in the acquisition and interpretation of data.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below have been extracted from the supporting information of a relevant research publication.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.54 | d | 4.0 | 1H | Pyridinyl-H6 |

| 7.59 | td | 7.7, 1.8 | 1H | Pyridinyl-H4 |

| 7.15 | d | 7.8 | 1H | Pyridinyl-H3 |

| 7.11 | ddd | 7.5, 4.8, 0.9 | 1H | Pyridinyl-H5 |

| 7.04 | td | 7.7, 1.5 | 1H | Anilinyl-H4 |

| 6.72 | dd | 7.5, 1.2 | 1H | Anilinyl-H6 |

| 6.66 | td | 7.4, 1.2 | 1H | Anilinyl-H5 |

| 6.60 | dd | 8.0, 1.2 | 1H | Anilinyl-H3 |

| 4.85 | br s | - | 2H | -NH₂ |

| 3.11 | t | 7.2 | 2H | -CH₂-Pyridinyl |

| 2.98 | t | 7.2 | 2H | -CH₂-Anilinyl |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.9 | Pyridinyl-C2 |

| 149.3 | Pyridinyl-C6 |

| 144.9 | Anilinyl-C1 |

| 136.5 | Pyridinyl-C4 |

| 130.1 | Anilinyl-C3 |

| 127.3 | Anilinyl-C5 |

| 124.0 | Pyridinyl-C3 |

| 121.3 | Pyridinyl-C5 |

| 118.6 | Anilinyl-C6 |

| 115.7 | Anilinyl-C4 |

| 115.5 | Anilinyl-C2 |

| 39.0 | -CH₂-Pyridinyl |

| 33.1 | -CH₂-Anilinyl |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3450-3300 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic (Pyridinyl and Anilinyl) |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-CH₂-) |

| 1620-1580 | Strong | C=C Stretch | Aromatic Rings |

| 1620-1550 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1500-1400 | Strong | C=C Stretch | Aromatic Rings |

| 1320-1250 | Medium | C-N Stretch | Aromatic Amine |

| 800-700 | Strong | C-H Out-of-plane Bend | ortho-disubstituted Benzene |

| 780-740 | Strong | C-H Out-of-plane Bend | Monosubstituted Pyridine |

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Fragmentation Pathway |

| 198 | [M]⁺ | Molecular Ion |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage, formation of aminotropylium ion |

| 93 | [C₆H₇N]⁺ | Cleavage of the ethyl bridge, aniline (B41778) radical cation |

| 92 | [C₅H₄NCH₂]⁺ | Benzylic cleavage, formation of picolyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters may require optimization for specific samples and equipment.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate matter.

-

Instrumentation : The data should be acquired on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition :

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum with proton decoupling.

-

Use a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Process the FID with an exponential window function and Fourier transform.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample with minimal preparation.

-

-

Instrumentation : Use a FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).

-

Record the sample spectrum.

-

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization : Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 2-(2-Pyridin-2-ylethyl)aniline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridin-2-ylethyl)aniline is a heterocyclic compound that has garnered interest in medicinal chemistry primarily as a versatile intermediate in the synthesis of a variety of bioactive molecules. Its unique structure, featuring a flexible ethyl bridge connecting a pyridine (B92270) and an aniline (B41778) moiety, provides a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, a summary of key quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The strategic combination of pyridine and aniline functionalities within a single molecular framework has proven to be a fruitful approach in the design of novel pharmaceuticals. The pyridine ring, a common motif in numerous approved drugs, can act as a hydrogen bond acceptor and a basic center, influencing solubility, metabolic stability, and target binding affinity. The aniline moiety, another prevalent pharmacophore, provides a key site for further chemical modification and can participate in crucial interactions with biological targets.

This compound (CAS No: 50385-28-9) represents a structurally intriguing molecule that links these two important pharmacophores via a two-carbon chain. This linker imparts a degree of conformational flexibility, allowing the molecule and its derivatives to adopt various spatial arrangements to optimize interactions with target proteins. While not a widely known compound in itself, it serves as a critical building block for more complex molecules with potential therapeutic applications, including in the areas of oncology and inflammation.[1]

This guide will delve into the historical context of this compound, detail its synthesis, and explore the landscape of its applications in medicinal chemistry.

Discovery and History

The specific discovery and initial synthesis of this compound are not prominently documented in readily available scientific literature, suggesting it may have first appeared in patent literature or in less-cited journals. Its emergence is likely tied to the broader exploration of pyridine and aniline derivatives in medicinal chemistry programs. The compound is commercially available from numerous chemical suppliers, indicating its utility as a research chemical and synthetic intermediate.[2] Its primary significance lies in its role as a precursor for the synthesis of more complex molecules with defined biological activities.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the formation of the ethyl bridge between the pyridine and aniline rings. A common and logical approach involves the reaction of a 2-picolyl anion equivalent with a suitable 2-nitro- or 2-aminobenzyl electrophile, followed by reduction of the nitro group if necessary.

General Synthetic Pathway

A plausible and commonly employed synthetic route for analogous compounds, which can be adapted for this compound, is outlined below. This pathway involves the alkylation of 2-methylpyridine (B31789) (2-picoline) followed by subsequent chemical modifications.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Generation of 2-Picolyl Anion and Alkylation

-

To a solution of 2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.

-

The resulting deep red solution is stirred at -78 °C for 1 hour.

-

A solution of 2-nitrobenzyl bromide (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(2-(2-nitrophenyl)ethyl)pyridine.

Step 2: Reduction of the Nitro Group

-

The crude 2-(2-(2-nitrophenyl)ethyl)pyridine from the previous step is dissolved in ethanol.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| CAS Number | 50385-28-9 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Boiling Point | 329.3 °C at 760 mmHg (Predicted) |

| ¹H NMR (CDCl₃, ppm) | Predicted: ~7.0-8.5 (m, 4H, pyridine), ~6.6-7.2 (m, 4H, aniline), ~3.0 (m, 4H, -CH₂CH₂-) |

| ¹³C NMR (CDCl₃, ppm) | Predicted: Aromatic carbons (~115-160), Aliphatic carbons (~30-40) |

| Mass Spec (EI) | Predicted m/z: 198 (M⁺), fragments corresponding to loss of aniline and pyridine moieties. |

| Infrared (IR, cm⁻¹) | Predicted: ~3400-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1600 (C=N and C=C stretch) |

Note: The spectroscopic data presented is predicted based on the chemical structure and data for analogous compounds. Experimental data should be obtained for confirmation.

Applications in Drug Discovery and Development

This compound is primarily utilized as a scaffold in the synthesis of more complex molecules with potential therapeutic activities. The presence of the primary amine on the aniline ring provides a convenient handle for further chemical elaboration, allowing for the introduction of various functional groups and building blocks to explore structure-activity relationships (SAR).

Role as a Synthetic Intermediate

The utility of this compound as a drug intermediate is its key application. It can be derivatized through various reactions, including:

-

Amide bond formation: Acylation of the aniline nitrogen to introduce a wide range of substituents.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

N-Arylation/Alkylation: Cross-coupling reactions to introduce aryl or alkyl groups.

-

Heterocycle formation: The aniline moiety can be a precursor for the synthesis of various nitrogen-containing heterocycles.

Potential Therapeutic Areas

While specific biological activities of this compound itself are not well-documented, its derivatives have been explored in several therapeutic areas. The pyridine-aniline scaffold is present in molecules investigated for:

-

Anticancer Activity: Many kinase inhibitors and other anticancer agents incorporate pyridine and aniline moieties. The flexible linker in this compound could allow for optimal positioning of pharmacophoric groups within the binding sites of cancer-related proteins.

-

Anti-inflammatory Agents: Compounds containing similar structural motifs have been investigated as inhibitors of inflammatory pathways.

-

Neurological Disorders: The pyridine ring is a common feature in centrally active agents.

Logical Workflow for Derivative Synthesis

The following diagram illustrates a logical workflow for the synthesis of a library of derivatives starting from this compound for the purpose of a medicinal chemistry campaign.

Caption: Workflow for synthesizing and screening derivatives.

Conclusion

This compound is a valuable, albeit not widely studied, heterocyclic building block in medicinal chemistry. Its significance lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The combination of the pyridine and aniline moieties, connected by a flexible ethyl linker, provides a rich scaffold for chemical exploration. While the discovery and early history of this specific compound are not well-documented, its commercial availability underscores its importance to the research community. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a resource for researchers aiming to leverage this scaffold in their drug discovery endeavors. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this chemical entity.

References

An In-depth Technical Guide to 2-(2-Pyridin-2-ylethyl)aniline Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "2-(2-Pyridin-2-ylethyl)aniline" core scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds.[1] Its unique structural features, combining a pyridine (B92270) ring, an ethyl linker, and an aniline (B41778) moiety, provide a framework for developing novel therapeutic agents targeting a range of diseases, including cancer, parasitic infections, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of various derivatives and analogs of this core structure. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to support researchers in the exploration and development of new chemical entities based on this privileged scaffold.

Synthetic Methodologies

The synthesis of derivatives based on the "this compound" scaffold and its analogs, such as 2-(pyridin-2-yl)quinazolines, often involves multi-step reaction sequences. Below are representative protocols for the synthesis of key intermediates and final compounds.

Synthesis of 2-(Pyridin-2-yl)quinazoline Analogs

A common and effective route to 2-(pyridin-2-yl)quinazoline derivatives, which have shown significant anti-parasitic activity, is outlined below.

Experimental Protocol: Synthesis of 4-chloro-2-(pyridin-2-yl)quinazoline

This protocol describes the synthesis of a key intermediate used in the development of various 2-(pyridin-2-yl)quinazoline analogs.

Materials:

-

Pyridine-2-carboxylic acid

-

Methanolic sodium hydroxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (B128534) (TEA)

-

Appropriate solvents (e.g., pyridine, methanol, dichloromethane)

Procedure:

-

Amidation: In a round-bottom flask, dissolve 2-aminobenzamide and pyridine-2-carboxylic acid in pyridine. Stir the mixture at room temperature for 24 hours. After the reaction is complete, remove the pyridine under reduced pressure. The resulting crude product, N-(2-carbamoylphenyl)picolinamide, can be purified by recrystallization or column chromatography.

-

Cyclization: Reflux the N-(2-carbamoylphenyl)picolinamide with methanolic sodium hydroxide. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product, 2-(pyridin-2-yl)quinazolin-4(3H)-one. Filter the solid, wash with water, and dry.

-

Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 2-(pyridin-2-yl)quinazolin-4(3H)-one. Add triethylamine (TEA) dropwise to the mixture. Reflux the reaction mixture until the starting material is consumed (monitor by TLC). After cooling, carefully quench the reaction by pouring it onto crushed ice. The product, 4-chloro-2-(pyridin-2-yl)quinazoline, will precipitate. Filter the solid, wash thoroughly with water, and dry. This intermediate can then be used for nucleophilic substitution reactions at the 4-position to generate a library of analogs.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 2-(pyridin-2-yl)quinazoline analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of "this compound" have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in different therapeutic areas.

Anti-parasitic Activity against Trypanosoma cruzi

Analogs based on the 2-(pyridin-2-yl)quinazoline scaffold have shown promising in vivo efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 1: Anti-trypanosomal Activity of 2-(Pyridin-2-yl)quinazoline Analogs

| Compound ID | R Group (at 4-position) | T. cruzi IC₅₀ (µM) | Cytotoxicity (Vero cells) IC₅₀ (µM) | Selectivity Index (SI) |

| 1 | -NH(CH₂)₂N(CH₃)₂ | 0.5 | >50 | >100 |

| 2 | -N(CH₃)₂ | 2.1 | >50 | >23.8 |

| 3 | -morpholino | 1.8 | >50 | >27.8 |

| 4 | -NH-c-Hex | 0.8 | 45 | 56.3 |

| Benznidazole | (Reference Drug) | 3.5 | >100 | >28.6 |

Data compiled from published literature.

The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 4-position of the quinazoline (B50416) ring is critical for anti-trypanosomal activity. Generally, small, basic amine substituents tend to confer potent activity.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain 2-anilino-triazolopyrimidine derivatives, which can be considered analogs of the core structure, have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.

Table 2: Tubulin Polymerization Inhibition by 2-Anilino-triazolopyrimidine Analogs

| Compound ID | Aniline Substituent | HeLa IC₅₀ (nM) | A549 IC₅₀ (nM) | Tubulin Polymerization IC₅₀ (µM) |

| 5d | p-toluidino | 38 | 43 | 0.45 |

| 5f | 3',4'-dimethylanilino | 67 | 160 | >10 |

| 5h | p-ethylanilino | 160 | 240 | >10 |

| CA-4 | (Reference Drug) | 5 | 8 | 1.2 |

Data compiled from published literature.

The SAR for this series indicates that small alkyl substituents on the aniline ring, particularly at the para position, are favorable for potent antiproliferative activity and tubulin polymerization inhibition.

Anticancer Activity: Kinase Inhibition

2-Substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are implicated in the progression of various cancers.

Table 3: Mer/c-Met Kinase Inhibition by 2-Substituted Aniline Pyrimidine Analogs

| Compound ID | R Group on Aniline | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) | HCT116 IC₅₀ (µM) |

| 18c | 3-((1-methylpiperidin-4-yl)oxy) | 18.5 | 33.6 | 0.85 |

| 14a | 3-morpholino | 7.9 | >1000 | 2.1 |

| 14b | 3-(4-methylpiperazin-1-yl) | 9.4 | >1000 | 1.9 |

| Cabozantinib | (Reference Drug) | 1.4 | 1.8 | 0.92 |

Data compiled from published literature.

These findings highlight the potential of the 2-anilino pyrimidine scaffold for the development of targeted cancer therapies.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and development of new drugs. The following sections detail the mechanisms for two key classes of "this compound" analogs.

Tubulin Polymerization Inhibition

Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to a cascade of events culminating in cell cycle arrest and apoptosis.

Diagram of Tubulin Polymerization Inhibition Pathway

Caption: Signaling cascade initiated by tubulin polymerization inhibitors.

Mer/c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. Mer is another receptor tyrosine kinase involved in cell survival and proliferation. Dual inhibitors of Mer and c-Met can effectively block these pro-cancerous signaling pathways.

Diagram of Mer/c-Met Signaling Pathway Inhibition

Caption: Inhibition of c-Met and Mer signaling pathways.

Detailed Experimental Protocols for Biological Assays

Accurate and reproducible biological data are essential for drug discovery. This section provides detailed protocols for key in vitro assays.

Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in absorbance.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

-

Pre-chilled 96-well microplates

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Thaw purified tubulin on ice. Prepare the complete Tubulin Polymerization Buffer and keep it on ice. Prepare serial dilutions of the test compound and controls in the polymerization buffer. The final DMSO concentration should be kept below 1%.

-

Assay Setup: In a pre-chilled 96-well plate, add the diluted test compounds and controls to the respective wells.

-

Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well, followed by the addition of GTP to a final concentration of 1 mM.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Anti-Trypanosoma cruzi Amastigote Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote form of T. cruzi.

Materials:

-

Vero cells (or other suitable host cell line)

-

Trypanosoma cruzi trypomastigotes

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

Reference drug (e.g., Benznidazole)

-

96-well plates

-

Fluorescence microscope or high-content imaging system

-

DNA-staining dye (e.g., DAPI)

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a suitable multiplicity of infection (MOI). Incubate for several hours to allow for parasite invasion.

-

Compound Treatment: After the infection period, wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds and controls.

-

Incubation: Incubate the plates for 72 hours to allow for amastigote replication.

-

Staining and Imaging: Fix the cells and stain with a DNA-staining dye (e.g., DAPI) to visualize the host cell nuclei and parasite kinetoplasts.

-

Data Acquisition and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number of amastigotes per host cell. Calculate the percentage of inhibition of parasite replication compared to the DMSO control and determine the IC₅₀ value.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant kinase (e.g., c-Met, Mer)

-

Kinase substrate (specific for the kinase)

-

ATP

-

Kinase assay buffer

-

Test compound stock solution (in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare working solutions of the kinase, substrate, and ATP.

-

Kinase Reaction: In a white microplate, add the test compound dilutions, the kinase, and the substrate. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value.

Conclusion

The "this compound" scaffold and its analogs represent a promising area for drug discovery, with demonstrated potential in developing treatments for cancer and infectious diseases. The versatility of this core structure allows for the generation of diverse chemical libraries with a range of biological activities. The detailed synthetic protocols, comprehensive biological data, and mechanistic insights provided in this technical guide are intended to facilitate further research and development of novel therapeutic agents based on this valuable pharmacophore. By leveraging this information, researchers can accelerate the design and optimization of new drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-(2-Pyridin-2-ylethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and reactivity of 2-(2-Pyridin-2-ylethyl)aniline is limited in publicly available literature. This guide is a comprehensive overview based on the well-established chemical principles of its constituent aniline (B41778) and pyridine (B92270) moieties, supplemented with data from structurally related compounds.

Introduction

This compound, a heterocyclic aromatic amine, is recognized as a valuable intermediate in the synthesis of various active pharmaceutical ingredients and other complex organic molecules.[1][2] Its structure, incorporating a reactive aniline ring linked by a flexible ethyl bridge to a pyridine ring, presents a unique combination of chemical functionalities. Understanding the stability and reactivity of this molecule is crucial for its effective utilization in multi-step syntheses, for predicting potential degradation pathways, and for ensuring the stability of resulting products.

This technical guide provides a detailed analysis of the stability and reactivity profile of this compound, offering insights into its handling, storage, and synthetic applications.

Physicochemical and Stability Data

The physicochemical properties of this compound are summarized below. It is important to note that while some data are reported, others are estimated based on the properties of aniline and 2-ethylpyridine (B127773).

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₄N₂ | [2] |

| Molecular Weight | 198.26 g/mol | [2] |

| Appearance | Inferred: Colorless to yellowish oil | Aniline is a colorless oil that darkens on exposure to air and light.[3] |

| Boiling Point | Not available | Expected to be high due to the molecular weight and polar functional groups. For comparison, the boiling point of aniline is 184°C[3] and 2-ethylpyridine is 148-149°C. |

| Melting Point | Not available | |

| Solubility | Inferred: Slightly soluble in water | Aniline is slightly soluble in water.[3] The pyridine moiety may increase water solubility. Expected to be soluble in common organic solvents like ethanol, ether, and acetone. |

| pKa (Anilinium ion) | Estimated: ~4.5 | The pKa of the anilinium ion is 4.6.[4] The ethylpyridine substituent is unlikely to significantly alter this value. |

| pKa (Pyridinium ion) | Estimated: ~5.5-6.0 | The pKa of the pyridinium (B92312) ion is 5.2. The aniline-containing substituent may slightly affect this value. |

| Thermal Stability | Decomposes at high temperatures | Aniline decomposes at temperatures above 190°C, with significant decomposition at 370°C.[5] Similar thermal liability is expected, likely initiated by the aniline moiety. |

| Photostability | Sensitive to light and air | Anilines are known to darken upon exposure to air and light due to oxidation and polymerization, forming colored impurities.[3][4] Storage under an inert atmosphere and protected from light is recommended. |

| Chemical Stability | Stable under neutral conditions | Susceptible to degradation under strong acidic or alkaline conditions. Reacts with strong oxidizing agents.[6] The ethyl bridge is expected to be chemically stable under most conditions. |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key structural components: the electron-rich aniline ring, the electron-deficient pyridine ring, and the aliphatic ethyl linker.

Reactions of the Aniline Moiety

The amino group (-NH₂) is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring.[4][7]

-

Electrophilic Aromatic Substitution: The aniline ring is highly susceptible to reactions such as halogenation, nitration, and sulfonation. Due to the high reactivity, polysubstitution is common, and protection of the amino group (e.g., by acylation) may be necessary to achieve monosubstitution.[4]

-

N-Acylation: The primary amine readily reacts with acyl chlorides or anhydrides to form stable amides. This is a common strategy to protect the amino group and reduce its activating effect.[4]

-

N-Alkylation: The nitrogen atom can be alkylated, although over-alkylation to form secondary and tertiary amines can be an issue.[8]

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures will convert the primary amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[9]

-

Oxidation: The aniline moiety is easily oxidized by various oxidizing agents like potassium permanganate, potassium dichromate, or even air.[6][10][11] The oxidation products can be complex, ranging from nitroso compounds and azoxybenzenes to polymeric materials like polyaniline.[4]

Reactions of the Pyridine Moiety

The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[12][13]

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it a nucleophile and a base. It readily reacts with alkyl halides to form quaternary pyridinium salts and with peracids to form pyridine N-oxide.[12][14] The formation of pyridine N-oxide can be a useful synthetic strategy, as it activates the 2- and 4-positions for both electrophilic and nucleophilic attack.[15][16]

-

Electrophilic Aromatic Substitution: This is difficult and requires harsh conditions. Substitution, when it occurs, is directed to the 3-position.[12][17]

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to attack by strong nucleophiles at the 2- and 4-positions, especially if a good leaving group is present.[18][19]

Logical Reactivity Overview

Caption: Predicted reactivity of this compound functional groups.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific applications.

Protocol: N-Acetylation of the Aniline Moiety

This protocol describes the protection of the primary amino group as an acetamide.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a base, such as triethylamine (B128534) (1.2 eq.) or pyridine (2.0 eq.), to the solution to scavenge the HCl byproduct.

-

Acylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (B1165640) (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield N-[2-(2-pyridin-2-ylethyl)phenyl]acetamide.

Protocol: N-Oxidation of the Pyridine Moiety

This protocol describes the oxidation of the pyridine nitrogen to form the corresponding N-oxide.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask.

-

Oxidant Addition: Cool the solution to 0°C. Add a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.), portion-wise to the stirred solution.

-

Reaction Monitoring: Stir the reaction at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Repeat the washing until the aqueous layer is basic.

-

Extraction: Extract the aqueous layers with DCM. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography to yield 2-(2-(2-aminophenyl)ethyl)pyridine 1-oxide.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the N-acetylation of this compound.

Signaling Pathway: Potential Metabolic Oxidation

While not a signaling pathway in the classical sense, this diagram illustrates a potential metabolic pathway involving oxidation, a common fate for aniline derivatives in biological systems.

Caption: A potential metabolic pathway for this compound.

Conclusion

This compound is a molecule with a rich and diverse reactivity profile. Its stability is characteristic of aromatic amines, requiring protection from light, air, and strong oxidizing agents. The dual nature of its aromatic systems—an electron-rich aniline ring and an electron-deficient pyridine ring—allows for selective functionalization at multiple sites, making it a versatile building block in organic synthesis. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to harness the full synthetic potential of this important intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 50385-28-9 [chemicalbook.com]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 8. jocpr.com [jocpr.com]

- 9. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 10. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 17. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 18. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 19. youtube.com [youtube.com]

Potential Research Areas for 2-(2-Pyridin-2-ylethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridin-2-ylethyl)aniline is a heterocyclic compound featuring a pyridine (B92270) ring linked to an aniline (B41778) moiety via an ethyl bridge. While primarily cataloged as a chemical intermediate for the synthesis of diverse active compounds, its own pharmacological potential remains largely unexplored. This technical guide aims to illuminate promising research avenues for this molecule, drawing insights from the biological activities of structurally related compounds. We will explore its potential in oncology and inflammation, propose a plausible synthetic route, and outline hypothetical experimental workflows and signaling pathways to guide future investigations.

Introduction

The unique structural arrangement of this compound, combining the electron-rich aniline ring with the electron-deficient pyridine ring, presents a compelling scaffold for medicinal chemistry. The presence of a flexible ethyl linker allows for conformational adaptability, which can be crucial for binding to biological targets. While its current application is predominantly as a building block in the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents, the intrinsic bioactivity of the core molecule warrants direct investigation.[1] This guide serves as a foundational resource for researchers interested in unlocking the therapeutic potential of this intriguing compound.

Proposed Synthesis of this compound

A reliable and efficient synthesis is the cornerstone of any chemical research program. While specific literature detailing the synthesis of this compound is sparse, a plausible and robust two-step synthetic route can be proposed based on well-established organic chemistry principles. The synthesis commences with a Wittig reaction between 2-picolyl chloride and 2-nitrobenzaldehyde (B1664092), followed by the reduction of the resulting stilbene (B7821643) derivative.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 2-(2-(2-nitrophenyl)vinyl)pyridine

This step involves a Wittig reaction to form the carbon-carbon double bond that will later be reduced to the ethyl linker.

-

Materials:

-

2-Picolyl chloride hydrochloride

-

Triphenylphosphine (B44618) (PPh₃)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

2-Nitrobenzaldehyde

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend triphenylphosphine in anhydrous THF.

-

Add 2-picolyl chloride hydrochloride to the suspension and stir at room temperature to form the phosphonium (B103445) salt.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a strong base (e.g., n-butyllithium) to generate the ylide. The solution should turn a deep color, indicating ylide formation.

-

In a separate flask, dissolve 2-nitrobenzaldehyde in anhydrous THF.

-

Add the 2-nitrobenzaldehyde solution dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(2-(2-nitrophenyl)vinyl)pyridine.

-

Step 2: Synthesis of this compound

This step involves the reduction of both the nitro group and the alkene double bond. Catalytic hydrogenation is an efficient method for this transformation.

-

Materials:

-

2-(2-(2-nitrophenyl)vinyl)pyridine

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol (B145695) or Ethyl Acetate)

-

-

Procedure:

-

Dissolve 2-(2-(2-nitrophenyl)vinyl)pyridine in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further by column chromatography.

-

Potential Research Areas

Based on the pharmacological activities of structurally analogous compounds containing pyridine and aniline moieties, two primary areas of research are proposed for this compound: oncology and anti-inflammatory applications .

Oncology

Derivatives of aniline and pyridine are prevalent in a multitude of anticancer agents. For instance, several kinase inhibitors feature these heterocyclic systems.

-

Kinase Inhibition: Many receptor tyrosine kinases (RTKs) and intracellular kinases are implicated in cancer progression. The this compound scaffold could serve as a foundational structure for the development of inhibitors for kinases such as Mer and c-Met, which are often overexpressed in various tumors.

-

Tubulin Polymerization Inhibition: Compounds with an aniline substructure have been shown to inhibit tubulin polymerization, a critical process in cell division. This leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data from Related Compounds:

| Compound Class | Target | IC₅₀ (nM) | Cancer Cell Lines |

| 2-Substituted Aniline Pyrimidine Derivatives | Mer Kinase | 18.5 ± 2.3 | HepG2, MDA-MB-231, HCT116 |

| 2-Substituted Aniline Pyrimidine Derivatives | c-Met Kinase | 33.6 ± 4.3 | HepG2, MDA-MB-231, HCT116 |

| 2-Anilino Triazolopyrimidines | Tubulin Polymerization | 450 | - |

Anti-Inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. The pyridine ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of many drugs stem from their ability to inhibit COX enzymes (COX-1 and COX-2). The structural motifs within this compound suggest it could be a candidate for COX inhibition.

-

Cytokine Modulation: Pro-inflammatory cytokines such as TNF-α and various interleukins play a central role in the inflammatory cascade. The potential of this compound and its derivatives to modulate the production of these cytokines is a viable research direction.

Proposed Experimental Workflows and Signaling Pathways (Visualized)

To facilitate the exploration of these research areas, the following diagrams, generated using the DOT language, illustrate a logical experimental workflow and a hypothetical signaling pathway that could be investigated.

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential. Its structural similarity to known bioactive compounds strongly suggests that it could be a valuable starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The proposed synthetic route offers a practical starting point for its preparation and subsequent derivatization. Future research should focus on the synthesis of a library of derivatives with modifications to both the aniline and pyridine rings to establish a comprehensive structure-activity relationship (SAR). In silico modeling and screening can be employed to prioritize synthetic targets. The experimental workflows outlined in this guide provide a clear roadmap for the initial biological evaluation of this promising chemical entity. It is through such systematic investigation that the full therapeutic potential of this compound can be realized.

References

Methodological & Application

Synthesis of 2-(2-Pyridin-2-ylethyl)aniline: A Key Drug Intermediate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract